molecular formula C7H10N2O2 B14727627 3-(Propan-2-ylidene)piperazine-2,5-dione CAS No. 6499-33-8

3-(Propan-2-ylidene)piperazine-2,5-dione

Cat. No.: B14727627
CAS No.: 6499-33-8
M. Wt: 154.17 g/mol
InChI Key: BXBKWVXBJYTKKP-UHFFFAOYSA-N
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Description

3-(Propan-2-ylidene)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with a 2,5-dione substitution and a propan-2-ylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylidene)piperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, which is known for its efficiency in constructing complex heterocyclic structures . The reaction typically involves the combination of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired piperazine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the Ugi reaction makes it suitable for industrial applications, allowing for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylidene)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(Propan-2-ylidene)piperazine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Propan-2-ylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its anticancer properties may result from the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-ylidene)piperazine-2,5-dione is unique due to the presence of the propan-2-ylidene group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine-2,5-dione derivatives and contributes to its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

6499-33-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-propan-2-ylidenepiperazine-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h3H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

BXBKWVXBJYTKKP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)NCC(=O)N1)C

Origin of Product

United States

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